(E)-N-[2-(2-Chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide
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Overview
Description
(E)-N-[2-(2-Chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide is a complex organic compound characterized by its unique chemical structure. This compound contains a chlorophenyl group, a morpholine ring, and a phenylethenesulfonamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of (E)-N-[2-(2-Chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2-chlorophenylhydrazine: This is achieved through the diazotization of 2-chloroaniline followed by reduction and hydrolysis.
Coupling with morpholine: The 2-chlorophenylhydrazine is then reacted with morpholine under controlled conditions to form the intermediate compound.
Addition of phenylethenesulfonamide: The final step involves the addition of the phenylethenesulfonamide group to the intermediate, resulting in the formation of the target compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
(E)-N-[2-(2-Chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(E)-N-[2-(2-Chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of (E)-N-[2-(2-Chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular processes.
Comparison with Similar Compounds
(E)-N-[2-(2-Chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide can be compared with other similar compounds, such as:
2-(2-Chlorophenyl)ethylamine: This compound shares the chlorophenyl group but lacks the morpholine and phenylethenesulfonamide moieties, resulting in different chemical properties and biological activities.
2-(2-Chlorophenyl)-2-(morpholin-4-yl)ethylamine: This compound contains both the chlorophenyl and morpholine groups but lacks the phenylethenesulfonamide moiety, making it less complex and potentially less versatile in its applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c21-19-9-5-4-8-18(19)20(23-11-13-26-14-12-23)16-22-27(24,25)15-10-17-6-2-1-3-7-17/h1-10,15,20,22H,11-14,16H2/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXKCLOPYMGHDK-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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